molecular formula C17H14N2O B7465473 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B7465473
M. Wt: 262.30 g/mol
InChI Key: XMIMXWSFUJWDQI-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the cyanobenzoyl chloride intermediate. One common method involves the reaction of 3-cyanobenzoic acid with thionyl chloride to form 3-cyanobenzoyl chloride . This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under specific conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The cyanobenzoyl group can form reactive intermediates that interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its tetrahydroquinoline structure, which imparts specific chemical and biological properties not found in the other compounds.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-13-5-3-7-15(11-13)17(20)19-10-4-8-14-6-1-2-9-16(14)19/h1-3,5-7,9,11H,4,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIMXWSFUJWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,2,3,4-tetrahydroquinoline (4.2 g, 31 mmol) was added dropwise to a solution of 3-cyanobenzoyl chloride (5.2 g, 31 mmol) and triethylamine (3.1 g, 31 mmol) in dichloromethane (125 ml) while cooling in an ice/water bath. The mixture was allowed to warm to RT and stirred for 18 h. It was washed with 0.3M potassium hydrogen sulphate solution, saturated sodium hydrogen carbonate solution and brine. The organic phase was filtered through phase separation paper and reduced to yield 1-(3-cyanobenzoyl)-1,2,3,4-tetrahydroquinoline (7.1 g, 86%).
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125 mL
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